MM 47755

Catalog No.
S535845
CAS No.
117620-87-8
M.F
C20H16O5
M. Wt
336.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MM 47755

CAS Number

117620-87-8

Product Name

MM 47755

IUPAC Name

3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

InChI

InChI=1S/C20H16O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,24H,8-9H2,1-2H3

InChI Key

XZLGWJORNHETKI-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O

Solubility

Soluble in DMSO

Synonyms

3,4-dihydro-3-hydroxy-8-methoxy-3-methyl-2H-benz(a)anthracene-1,7,12-trione, 6-deoxy-8-O-methylrabelomycin, 8-O-methyltetrangomycin, benz(a)anthracene-1,7,12(2H)-trione, 3,4-dihydro-3-hydroxy-8-methoxy-3-methyl-, (-)-, MM 47755, MM-47755

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O

Description

The exact mass of the compound (-)-3,4-Dihydro-3-hydroxy-8-methoxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione is 336.0998 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Metabolic Transformations and Biological Interactions

    Research has explored how the body processes similar polycyclic aromatic hydrocarbons (PAHs), including benz(a)anthracene derivatives. Studies using mouse embryo cell cultures and rat liver preparations have shown how these compounds are metabolized into various products, including hydroxymethyl derivatives, dihydrodiols, and carboxylic acids. This highlights the enzymatic conversion of these hydrocarbons into metabolites with potentially different biological activities (, ).

  • Structural and Chemical Analysis

    Studying structurally similar compounds like rac-Hatomarubigin C, which shares a benz(a)anthracene backbone, provides valuable insights. Analysis of rac-Hatomarubigin C revealed its molecular structure, including the presence of intramolecular hydrogen bonds and π-stacked dimers in its crystalline form. These features could influence how the molecule interacts with other biological molecules ().

  • Implications for Cancer Research

    The research on PAH metabolism sheds light on potential links between these compounds and cancer. The transformation of PAHs like benz(a)anthracene derivatives into various metabolites raises questions about their potential carcinogenicity. Further investigation is needed to understand the specific role of (-)-3,4-Dihydro-3-hydroxy-8-methoxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione in this context.

MM 47755, also known as 8-O-Methyltetrangomycin, is a naturally occurring antibiotic compound derived from the genus Streptomyces. It belongs to a class of compounds known as angucyclinones, characterized by a complex polycyclic structure. The molecular formula of MM 47755 is C20H16O5, with a molecular weight of 336.3 g/mol. This compound has garnered attention due to its significant antibacterial and antifungal properties, making it a subject of interest in medicinal chemistry and pharmacology .

The mechanism by which tetrangomycin exerts its biological effects is not fully understood. As an angucycline, it might interfere with DNA replication or transcription in cancer cells, a common mechanism for this class of antibiotics []. However, specific studies on tetrangomycin's mode of action are lacking.

Information regarding the safety profile of tetrangomycin is limited. As with many angucycline antibiotics, potential cytotoxicity (toxicity to cells) and genotoxicity (DNA damage) are concerns that require further investigation [].

. Notably, the total synthesis employs a convergent strategy that includes:

  • Intramolecular Enyne Metathesis: This reaction facilitates the formation of enantiopure 1,3-dienes, which are crucial intermediates in the synthesis process .
  • Diels-Alder Reaction: This reaction is used to construct the complex cyclic structures found in angucyclinones.
  • Sharpless Asymmetric Epoxidation: This step introduces oxygen functionalities at specific positions in the molecule, enhancing its biological activity .
  • Photooxygenation: This method is employed to introduce additional oxygen functionalities under controlled conditions, further modifying the compound's structure .

MM 47755 exhibits notable antibacterial and antifungal activities. Its mechanism of action primarily involves disrupting bacterial cell wall synthesis and interfering with cellular metabolism. Research indicates that MM 47755 is effective against various strains of bacteria and fungi, making it a potential candidate for developing new antimicrobial therapies .

MM 47755 has potential applications in:

  • Antibiotic Development: Due to its potent antibacterial properties, MM 47755 is being investigated for its potential use in treating bacterial infections resistant to conventional antibiotics.
  • Antifungal Treatments: Its efficacy against fungal pathogens makes it a candidate for antifungal drug development.
  • Research Tool: As a natural product with unique structural features, MM 47755 serves as a valuable tool for studying microbial resistance mechanisms and developing new therapeutic strategies .

Studies on MM 47755 have explored its interactions with various biological targets. These investigations focus on:

  • Mechanism of Action: Understanding how MM 47755 interacts with bacterial cell walls and metabolic pathways can provide insights into its efficacy and potential resistance mechanisms.
  • Synergistic Effects: Research is ongoing to evaluate whether MM 47755 can be used in combination with other antibiotics to enhance therapeutic outcomes against resistant strains .

Several compounds share structural or functional similarities with MM 47755. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
TetrangomycinSimilar angucyclinone structureAntibacterial
Rubiginone B2Contains similar polycyclic frameworkAntifungal
OchromycinoneRelated angucyclinoneAntimicrobial

Uniqueness of MM 47755

MM 47755 stands out due to its specific methylation at the C-8 position, which enhances its biological activity compared to its analogs like tetrangomycin and rubiginone B2. This modification contributes to its unique pharmacological profile and effectiveness against certain resistant bacterial strains .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Exact Mass

336.0998

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

8-O-methyltetrangomycin

Dates

Modify: 2023-08-15
1: Kesenheimer C, Groth U. Total synthesis of (-)-8-O-methyltetrangomycin (MM 47755). Org Lett. 2006 Jun 8;8(12):2507-10. PubMed PMID: 16737300.
2: Hadj Rabia-Boukhalfa Y, Eveno Y, Karama S, Selama O, Lauga B, Duran R, Hacène H, Eparvier V. Isolation, purification and chemical characterization of a new angucyclinone compound produced by a new halotolerant Nocardiopsis sp. HR-4 strain. World J Microbiol Biotechnol. 2017 Jun;33(6):126. doi: 10.1007/s11274-017-2292-8. Epub 2017 May 25. PubMed PMID: 28547727.
3: Kaliappan KP, Ravikumar V. Angucyclinone antibiotics: total syntheses of YM-181741, (+)-ochromycinone, (+)-rubiginone B2, (-)-tetrangomycin, and MM-47755. J Org Chem. 2007 Aug 3;72(16):6116-26. Epub 2007 Jul 11. PubMed PMID: 17625884.
4: Gilpin ML, Balchin J, Box SJ, Tyler JW. MM 47755, a new benz[a]anthracene antibiotic from a streptomycete. J Antibiot (Tokyo). 1989 Apr;42(4):627-8. PubMed PMID: 2722675.
5: Nemoto K, Hayashi M, Sugawara Y, Ito J, Abe F, Takita T, Nakamura T, Takeuchi T. Biological activities of deoxyspergualin in autoimmune disease mice. J Antibiot (Tokyo). 1988 Sep;41(9):1253-9. PubMed PMID: 3263348.
6: Sakai K, Koyama N, Fukuda T, Mori Y, Onaka H, Tomoda H. Search method for inhibitors of Staphyloxanthin production by methicillin-resistant Staphylococcus aureus. Biol Pharm Bull. 2012;35(1):48-53. PubMed PMID: 22223336.
7: Kesenheimer C, Kalogerakis A, Meissner A, Groth U. The cobalt way to angucyclinones: asymmetric total synthesis of the antibiotics (+)-rubiginone B2, (-)-tetrangomycin, and (-)-8-O-methyltetrangomycin. Chemistry. 2010 Aug 2;16(29):8805-21. doi: 10.1002/chem.201000804. PubMed PMID: 20575121.
8: Jiménez JT, Sturdíková M, Brezová V, Svajdlenka E, Novotová M. Screening of mutant strain Streptomyces mediolani sp. AC37 for (-)-8-O-methyltetrangomycin production enhancement. J Microbiol. 2012 Dec;50(6):1014-23. doi: 10.1007/s12275-012-2025-5. Epub 2012 Dec 30. PubMed PMID: 23274989.

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